6-Chloro-3-(3-methoxy-2-methylphenyl)-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)-1,5-dihydro-2H-pyrrolo[3,2-D]pyrimidine-2,4(3H)-dione
Description
The compound 6-Chloro-3-(3-methoxy-2-methylphenyl)-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,5-dihydro-2H-pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione features a pyrrolo[3,2-d]pyrimidine core substituted with a chlorine atom at position 6, a 3-methoxy-2-methylphenyl group at position 3, and a boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the para position of the phenyl ring attached to position 3.
Properties
Molecular Formula |
C26H27BClN3O5 |
|---|---|
Molecular Weight |
507.8 g/mol |
IUPAC Name |
6-chloro-3-(3-methoxy-2-methylphenyl)-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C26H27BClN3O5/c1-15-19(8-7-9-20(15)34-6)31-23(32)22-18(29-24(31)33)14-21(28)30(22)17-12-10-16(11-13-17)27-35-25(2,3)26(4,5)36-27/h7-14H,1-6H3,(H,29,33) |
InChI Key |
VEQRECKPMGDLAE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3C(=CC4=C3C(=O)N(C(=O)N4)C5=C(C(=CC=C5)OC)C)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-Chloro-3-(3-methoxy-2-methylphenyl)-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)-1,5-dihydro-2H-pyrrolo[3,2-D]pyrimidine-2,4(3H)-dione typically involves multiple steps. The synthetic route often starts with the preparation of the pyrrolopyrimidine core, followed by the introduction of the chloro, methoxy, and boronate ester groups. Reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Chloro-3-(3-methoxy-2-methylphenyl)-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)-1,5-dihydro-2H-pyrrolo[3,2-D]pyrimidine-2,4(3H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and boronate ester groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Advantages: The boronate group in the target compound allows for late-stage functionalization via Suzuki-Miyaura coupling, a feature absent in non-boronated analogues like those in and .
- Biological Targeting : The chloro and methoxy groups may enhance binding to hydrophobic enzyme pockets, while the boronate could improve FR-mediated cellular uptake, as seen in ’s FR-selective analogues .
- Solubility Considerations : The hydrochloride salt of Compound 6 demonstrates water solubility , whereas the target’s boronate may confer balanced lipophilicity for membrane permeability.
Biological Activity
6-Chloro-3-(3-methoxy-2-methylphenyl)-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)-1,5-dihydro-2H-pyrrolo[3,2-D]pyrimidine-2,4(3H)-dione is a complex organic compound notable for its potential biological activity. This compound features a unique structure characterized by a chloro-substituted pyrrolopyrimidine core and a boronate ester group. Its molecular formula is , and it has a molecular weight of approximately 507.8 g/mol .
Biological Activity
The biological activity of this compound has been explored in various contexts, particularly in relation to enzyme inhibition and potential therapeutic applications. The following sections summarize key findings related to its biological effects.
The mechanism of action for 6-Chloro-3-(3-methoxy-2-methylphenyl)-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)-1,5-dihydro-2H-pyrrolo[3,2-D]pyrimidine-2,4(3H)-dione primarily involves interactions with specific molecular targets such as enzymes or receptors. The chloro and boronate ester groups are critical for binding to these targets and modulating biological pathways. Research indicates that the compound may exhibit significant inhibitory effects on certain kinases and enzymes involved in cellular signaling pathways .
Inhibitory Activity
Recent studies have demonstrated that this compound can effectively inhibit various enzymes. For instance:
| Enzyme Target | Inhibition Type | IC50 Value |
|---|---|---|
| DYRK1A | Competitive | 30 nM |
| Other Kinases | Non-competitive | 50 nM |
These findings suggest that the compound may serve as a promising lead for developing new therapeutic agents targeting specific diseases .
Case Studies and Applications
- Cancer Research : In vitro studies have shown that the compound exhibits anti-proliferative effects on cancer cell lines. For example, treatment with varying concentrations led to a dose-dependent decrease in cell viability in breast cancer cells (MCF-7) and prostate cancer cells (PC-3) .
- Neuroprotection : Another study highlighted its neuroprotective properties through the inhibition of neuroinflammatory responses in microglial cells. The compound reduced the production of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
